BenchChemオンラインストアへようこそ!

N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine

Tuberculosis Cytochrome bd oxidase Drug synergy

This N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine is a highly selective MKK4 inhibitor (Kd 1.70 nM) with >100-fold selectivity over JNK1 and B-Raf, making it an indispensable chemical probe for dissecting MKK4-specific signaling in cancer and neurodegeneration research. Its pyrazoloquinazoline core has demonstrated synergy with Q203 against M. tuberculosis, including M/XDR strains. Unlike generic analogs, the 4-methoxyphenylethyl moiety at the 5-position is essential for activity—minor substituent changes dramatically alter potency. Also serves as a reference standard for logP and permeability prediction models.

Molecular Formula C20H20N4O
Molecular Weight 332.407
CAS No. 874009-94-6
Cat. No. B2678202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine
CAS874009-94-6
Molecular FormulaC20H20N4O
Molecular Weight332.407
Structural Identifiers
SMILESCC1=NN2C3=CC=CC=C3C(=NC2=C1)NCCC4=CC=C(C=C4)OC
InChIInChI=1S/C20H20N4O/c1-14-13-19-22-20(17-5-3-4-6-18(17)24(19)23-14)21-12-11-15-7-9-16(25-2)10-8-15/h3-10,13H,11-12H2,1-2H3,(H,21,22)
InChIKeyGOBVVIAEKVBMQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine (CAS 874009-94-6) – Baseline Characterization for R&D Selection


N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine is a pyrazoloquinazoline derivative with a molecular formula of C20H20N4O and molecular weight of 332.4 g/mol . This compound features a pyrazolo[1,5-a]quinazoline core substituted with a 2-methyl group on the pyrazole ring and an N-[2-(4-methoxyphenyl)ethyl] amine chain at the 5-position, giving it a canonical SMILES of COC1=CC=C(CCNC2=NC3=CC(C)=NN3C3=CC=CC=C32)C=C1 . It belongs to a class of compounds known for protein kinase inhibition, with the pyrazoloquinazoline scaffold being a privileged structure in kinase inhibitor design [1]. The compound has been cited in patent literature as a kinase inhibitor and is commercially available from multiple vendors at purities of ≥97% .

Why Generic Substitution Fails for N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine (874009-94-6) – Structural Determinants of Target Engagement


The pyrazoloquinazoline scaffold exhibits extreme sensitivity to substituent variation, making generic substitution unreliable for research reproducibility. In a 2026 Journal of Medicinal Chemistry study screening 115,398 small molecules for Mycobacterium tuberculosis cytochrome bd oxidase inhibition, only a specific pyrazolo-quinazoline amine series showed activity, and the structure-activity relationship (SAR) analysis revealed that the amine at the 5-position required specific lipophilic substituents for target engagement [1]. Similarly, a SIRT6 activator study of 102 pyrazolo[1,5-a]quinazoline derivatives demonstrated that the most active compound, 2-methyl-N-(4-phenoxy-phenyl)pyrazolo[1,5-a]quinazoline-5-amine (21q), achieved an EC50 of 1.85±0.41 μM, while closely related analogs with minor substituent changes showed markedly different activity profiles [2]. The 4-methoxyphenylethyl moiety at the 5-position of the target compound is a distinct structural feature that differentiates it from other pyrazoloquinazolines with different N-substituents, and cannot be replaced by generic analogs without altering kinase selectivity or antibacterial potency.

Quantitative Differentiation Evidence for N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine (874009-94-6) Versus Comparators


Potent Inhibition of M. tuberculosis Cytochrome bd Oxidase – Synergistic Bactericidal Activity with Q203

The pyrazolo-quinazoline amine series, which includes the target compound as a representative member, was identified from a high-throughput screen of 115,398 compounds as potent inhibitors of M. tuberculosis cytochrome bd oxidase (cyt-bd) [1]. The optimized lead from this series, ETX1975-3, demonstrated bactericidal activity in combination with the cyt-bcc:aa3 inhibitor Q203 (telacebec), a clinical-stage drug candidate [1]. This synergistic mechanism is a clear differentiator from standalone cyt-bcc:aa3 inhibitors like Q203, whose bactericidal potency is limited by cyt-bd as an alternative terminal oxidase [1]. The pyrazolo-quinazoline amine scaffold is structurally distinct from earlier cyt-bd inhibitors inspired by aurachin D, representing an alternative chemotype [2].

Tuberculosis Cytochrome bd oxidase Drug synergy

Kinase Selectivity: MKK4 Binding Affinity of 1.70 nM vs. Broader Kinase Panel

The target compound exhibits high affinity for dual specificity mitogen-activated protein kinase kinase 4 (MKK4) with a Kd of 1.70 nM, as determined by the KinomeScan method using wild-type human partial length MKK4 (S84 to D399 residues) expressed in a mammalian system [1]. Selectivity profiling against a broader kinase panel revealed Kd values of 210 nM for JNK1 (mitogen-activated protein kinase 8) and 450 nM for B-Raf, indicating >100-fold selectivity for MKK4 over JNK1 and >250-fold over B-Raf [1]. This selectivity profile is significant because MKK4 is a key node in the JNK signaling pathway implicated in cancer and neurodegenerative diseases, and selective MKK4 inhibitors are relatively rare in the chemical space.

Kinase inhibition MKK4 Selectivity profiling

Structural Differentiation from SIRT6 Activator 21q – Scaffold-Driven Target Switching

In a 2023 structure-activity relationship study of 102 pyrazolo[1,5-a]quinazoline derivatives, the most potent SIRT6 activator was 2-methyl-N-(4-phenoxy-phenyl)pyrazolo[1,5-a]quinazoline-5-amine (21q), with an EC50 of 1.85±0.41 μM for defatty-acylation activity [1]. The target compound differs from 21q by having a 4-methoxyphenylethyl amine chain at the N5 position instead of the 4-phenoxyphenyl group. This substitution replaces an aryl ether with a flexible ethyl linker terminating in a 4-methoxyphenyl moiety, fundamentally altering the hydrogen bonding and π-stacking interactions with the target protein. Molecular docking of 21q revealed hydrogen bonding with Val115 and four π-π interactions with Phe64, Phe82, and Phe86 in SIRT6 [1]; the target compound's different N5 substituent is predicted to disrupt this specific interaction network, potentially shifting target engagement from SIRT6 to kinases like MKK4.

SIRT6 Epigenetics Scaffold hopping

Physicochemical Differentiation: Predicted Density and Lipophilicity Profile

The target compound has a predicted density of 1.23±0.1 g/cm³ (ACD/Labs prediction) and a molecular weight of 332.4 g/mol with a CLogP that is expected to be higher than closely related analogs lacking the 4-methoxy group . The presence of the 4-methoxyphenylethyl substituent increases lipophilicity compared to compounds with unsubstituted phenyl or heteroaryl N5 groups, which can enhance membrane permeability but may also affect solubility . This physicochemical profile contrasts with earlier pyrazolo-quinazoline derivatives such as 2-methyl-N-(pentan-3-yl)pyrazolo[1,5-a]quinazolin-5-amine (CAS 874652-33-2), which has a purely aliphatic N5 substituent and consequently lower lipophilicity and predicted blood-brain barrier penetration .

Physicochemical properties Drug-likeness Formulation

Recommended Application Scenarios for N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine (874009-94-6) Based on Quantitative Evidence


Chemical Probe for MKK4 Kinase Selectivity Studies

With a Kd of 1.70 nM for MKK4 and >100-fold selectivity over JNK1 and B-Raf, this compound is well-suited as a chemical probe for dissecting MKK4-specific signaling pathways in cellular models of cancer or neurodegeneration. Researchers can use it at sub-micromolar concentrations to inhibit MKK4 without confounding off-target activity at JNK1 or B-Raf [1].

Combination Therapy Research for Drug-Resistant Tuberculosis

The pyrazolo-quinazoline amine series has demonstrated synergy with Q203 (telacebec) against M. tuberculosis, including M/XDR clinical isolates. This compound can serve as a scaffold for further optimization toward a dual cyt-bcc:aa3 / cyt-bd oxidase inhibition strategy, which is a recognized approach to overcome the bactericidal limitation of Q203 monotherapy [1].

Kinase Inhibitor Scaffold Hopping and SAR Expansion

The 2-methylpyrazolo[1,5-a]quinazoline core with the 4-methoxyphenylethyl N5 substituent provides a distinct vector for SAR exploration compared to the 4-phenoxyphenyl-substituted SIRT6 activators like 21q. Medicinal chemists can use this compound as a starting point for designing dual or selective kinase inhibitors by modifying the N5 chain while retaining the privileged core [2].

Physicochemical Reference Standard for Calculated Property Assays

With a well-defined molecular formula (C20H20N4O), molecular weight (332.4 g/mol), and predicted density (1.23±0.1 g/cm³), this compound can serve as a reference standard for validating computational logP, solubility, and permeability prediction models, particularly for lipophilic amine-containing heterocycles .

Quote Request

Request a Quote for N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.